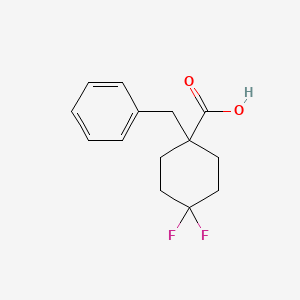

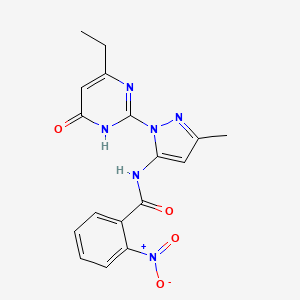

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

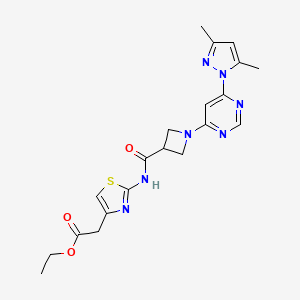

The compound “1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a pyridinyl group, and a carboxamide group. These groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a six-membered pyridine ring and a six-membered dihydropyridine ring. The presence of these rings could give the compound interesting electronic and steric properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorobenzyl group could increase its lipophilicity, while the carboxamide group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación

HIV Integrase Inhibition

One of the significant applications of compounds similar to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is in the development of HIV integrase inhibitors. These compounds, particularly those with dihydroxypyrimidine-4-carboxamide structures, have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Metabolism and Disposition Studies

The study of metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy has provided insights into the metabolic fate and excretion balance of related compounds in rats and dogs. This research supports the selection of candidates for further development based on their metabolic profiles (Monteagudo et al., 2007).

Kinase Inhibition for Cancer Treatment

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. This discovery has led to advancements in oral treatments for Met-dependent cancers, with one analog demonstrating complete tumor stasis in preclinical models (Schroeder et al., 2009).

Molecular and Crystal Structure Analysis

Research into the crystal and molecular structure of related compounds has provided valuable information on their configuration and interactions. For instance, studies on bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3- carboxylate) have offered insights into the packing arrangements dominated by dipolar interactions, aiding in the understanding of molecular behavior and stability (Zugenmaier, 2013).

Non-linear Optical (NLO) and Molecular Docking Studies

Compounds synthesized through the reaction between specific pyridin-2-yl derivatives and aldehydes in water have been characterized for their non-linear optical properties and molecular docking analyses. These studies have revealed the potential of these compounds in inhibiting tubulin polymerization and displaying anticancer activity, supported by notable interactions near the colchicine binding site of tubulin (Jayarajan et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-3-1-2-13(10-15)11-22-12-14(4-5-17(22)23)18(24)21-16-6-8-20-9-7-16/h1-10,12H,11H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHNQVXOYQIIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)

![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)

![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)